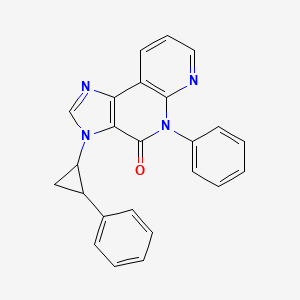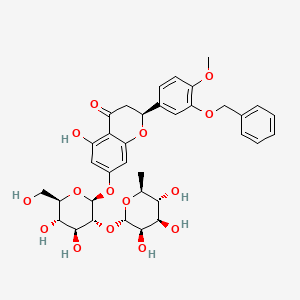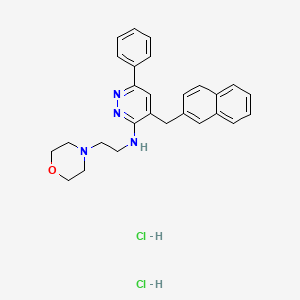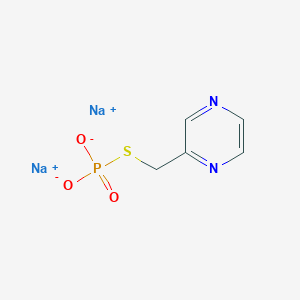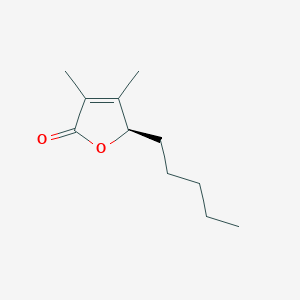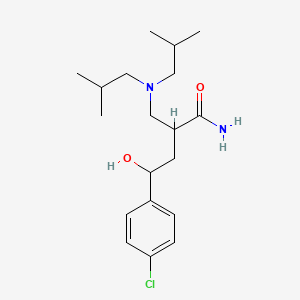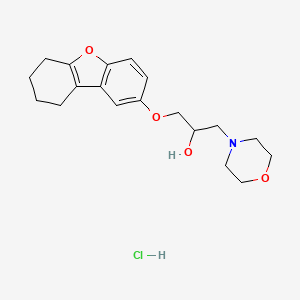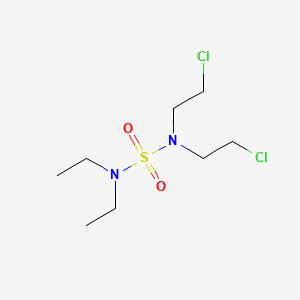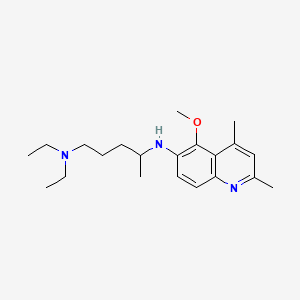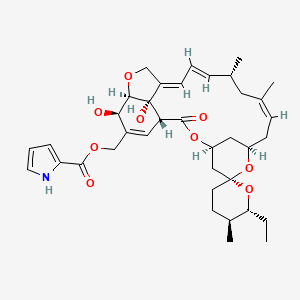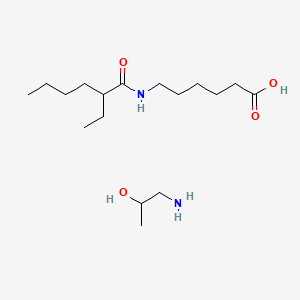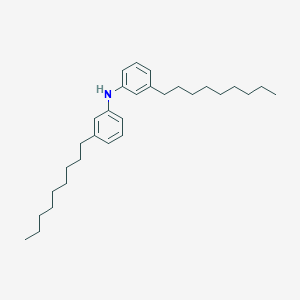
3-nonyl-N-(3-nonylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nonyl-N-(3-nonylphenyl)aniline is an aromatic amine compound with the molecular formula C₃₀H₄₇N and a molecular weight of 421.701 g/mol . It is known for its use as an antioxidant in various polymer applications, particularly in polyether polyols . The compound is characterized by its yellow to reddish-brown liquid appearance and has a boiling point of 517°C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nonyl-N-(3-nonylphenyl)aniline typically involves the alkylation of aniline with nonylphenyl derivatives. The reaction conditions often include the use of catalysts such as palladium, platinum, or nickel to facilitate the alkylation process . The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is optimized to minimize by-products and maximize yield. The product is then purified through distillation or other separation techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-nonyl-N-(3-nonylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
3-nonyl-N-(3-nonylphenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-nonyl-N-(3-nonylphenyl)aniline primarily involves its antioxidant properties. The compound interacts with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to polymers and other materials. This action is facilitated by the aromatic amine structure, which allows for the stabilization of free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-1-naphthylamine: Another aromatic amine used as an antioxidant in rubber and plastics.
N,N-diphenyl-p-phenylenediamine: Commonly used in the rubber industry for its antioxidant properties.
N-isopropyl-N’-phenyl-p-phenylenediamine: Known for its use in the protection of rubber against oxidative degradation.
Uniqueness
3-nonyl-N-(3-nonylphenyl)aniline stands out due to its specific structure, which provides excellent thermal oxidation resistance, making it particularly effective in polyether polyols. Its liquid form allows for easy handling and dosing in industrial applications .
Eigenschaften
CAS-Nummer |
36878-20-3 |
|---|---|
Molekularformel |
C30H47N |
Molekulargewicht |
421.7 g/mol |
IUPAC-Name |
3-nonyl-N-(3-nonylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-19-27-21-17-23-29(25-27)31-30-24-18-22-28(26-30)20-16-14-12-10-8-6-4-2/h17-18,21-26,31H,3-16,19-20H2,1-2H3 |
InChI-Schlüssel |
NBJDNCGUUVZUIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=CC=C1)NC2=CC=CC(=C2)CCCCCCCCC |
Physikalische Beschreibung |
Liquid, Other Solid; Other Solid; Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



